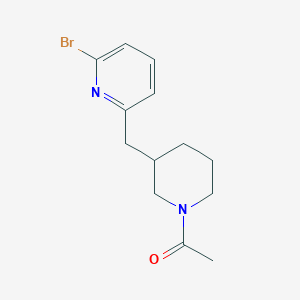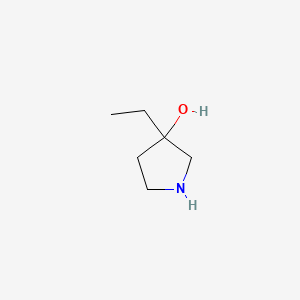
3-Ethylpyrrolidin-3-ol
Vue d'ensemble
Description
3-Ethylpyrrolidin-3-ol is a chemical compound with the molecular formula C6H13NO . It is also known as 3-ethyl-3-pyrrolidinol hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A redox-neutral α-C–H oxygenation of commercially available pyrrolidin-3-ol with a monoprotected p-quinone generated an N-aryliminium ion intermediate, which reacted in situ with boronic acid nucleophiles to produce a series of cis-2-substituted pyrrolidin-3-ols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring with an ethyl group and a hydroxyl group attached to the same carbon . The InChI code for this compound is 1S/C6H13NO.ClH/c1-2-6(8)3-4-7-5-6;/h7-8H,2-5H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily characterized by its redox-neutral α-C–H functionalization . This process involves the generation of an N-aryliminium ion intermediate, which reacts in situ with boronic acid nucleophiles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 115.17 g/mol . The hydrochloride form of this compound has a molecular weight of 151.64 . It is a powder at room temperature .Applications De Recherche Scientifique
Antioxidant Activity and Blood Coagulation Effects
Aminomethylation of ethosuximide and pufemide derivatives, including structures related to 3-Ethylpyrrolidin-3-ol, was explored to yield N-aminomethyl derivatives. These compounds were studied for their antioxidant activity and influence on blood coagulation parameters, demonstrating potential biomedical applications (Hakobyan et al., 2020).
Structural Analysis for Pharmaceutical Development
Investigations into the structural differences of racemic and enantiopure forms of 3-Ethyl-3-phenylpyrrolidin-2-one, a compound structurally similar to this compound, revealed significant differences in supramolecular organization and hydrogen bonding patterns. This detailed structural understanding aids in the development of pharmaceutical compounds with improved properties (Krivoshein et al., 2017).
Safety and Hazards
3-Ethylpyrrolidin-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Orientations Futures
Pyrrolidine derivatives, including 3-Ethylpyrrolidin-3-ol, have been the focus of numerous studies due to their potential applications in drug discovery . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, future research may focus on exploring the pharmacological properties of this compound and its derivatives.
Propriétés
IUPAC Name |
3-ethylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6(8)3-4-7-5-6/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCBTTNCVVAZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






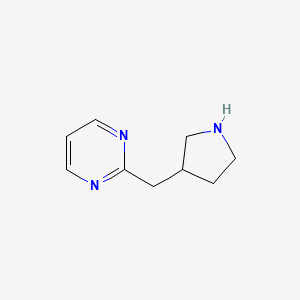
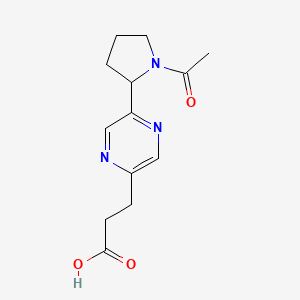


![1-[3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B1399447.png)
![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)
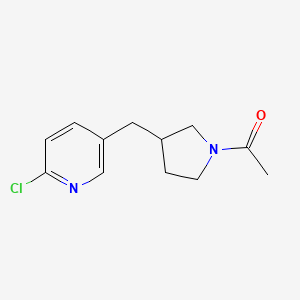
![1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399452.png)
![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)
